

A Technical Guide to 2-Methoxy-1-nitronaphthalene: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: 2-Methoxy-1-nitronaphthalene

Cat. No.: B3031550

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Abstract: This technical guide provides a comprehensive overview of **2-Methoxy-1-nitronaphthalene**, a key organic intermediate. The document details the molecule's fundamental physicochemical properties, explores validated synthesis protocols, and delves into its unique structural and spectroscopic characteristics. By examining the interplay of its electron-donating methoxy group and electron-withdrawing nitro group, this guide elucidates the compound's chemical reactivity and synthetic potential. Addressed to researchers and professionals in drug development and chemical synthesis, this paper offers field-proven insights into the handling, synthesis, and application of this versatile naphthalene derivative, grounding all claims in authoritative references.

Introduction

2-Methoxy-1-nitronaphthalene is a substituted naphthalene derivative of significant interest in the field of organic synthesis. Its molecular architecture, featuring a methoxy group ($-\text{OCH}_3$) at the 2-position and a nitro group ($-\text{NO}_2$) at the 1-position, creates a fascinating electronic dichotomy on the naphthalene scaffold. The electron-donating nature of the methoxy group and the strong electron-withdrawing character of the nitro group establish a push-pull system that profoundly influences the molecule's reactivity, stability, and physical properties.^[1]

This compound serves as a valuable intermediate in the synthesis of more complex molecules and is a model for studying the principles of electrophilic aromatic substitution on activated ring systems.^[1] Its precursor, 2-methoxynaphthalene, is a well-known starting material for the

industrial production of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), highlighting the pharmaceutical relevance of this chemical family.[2][3][4] This guide provides an in-depth analysis of its synthesis, characterization, and safe handling, offering a critical resource for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of **2-Methoxy-1-nitronaphthalene** are summarized below. The compound typically appears as orange block crystals.[1][2]

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₉ NO ₃	[5][6][7]
Molecular Weight	203.19 g/mol	[1][5][7]
CAS Number	4900-66-7	[5][6][7]
Appearance	Orange block crystals	[1][2]
Melting Point	130 °C	[8]
Synonyms	Naphthalene, 2-methoxy-1-nitro-; 1-Nitro-2-naphthyl methyl ether	[5][7]

Structural Analysis: X-ray crystallographic studies have revealed that **2-Methoxy-1-nitronaphthalene** crystallizes in a triclinic system.[1][2] A notable feature is the presence of two crystallographically independent molecules (A and B) within the asymmetric unit, which exhibit different conformations.[2][4] The dihedral angle between the nitro group and the naphthalene plane is 89.9° in molecule A and 65.9° in molecule B.[2][4] This structural variance underscores the rotational freedom of the nitro group. The crystal packing is stabilized by a network of weak C–H···O hydrogen bonds and π – π stacking interactions between adjacent naphthalene rings.[1][2][4]

Synthesis and Mechanistic Considerations

The primary route for synthesizing **2-Methoxy-1-nitronaphthalene** is the electrophilic nitration of its precursor, 2-methoxynaphthalene. The methoxy group is an activating, ortho, para-

directing group, which makes the C1 (ortho) and C3 (ortho) positions electronically favorable for electrophilic attack. Steric hindrance at the C3 position generally favors substitution at the C1 position, leading to the desired product.

Experimental Protocol: Bismuth Nitrate-Mediated Synthesis

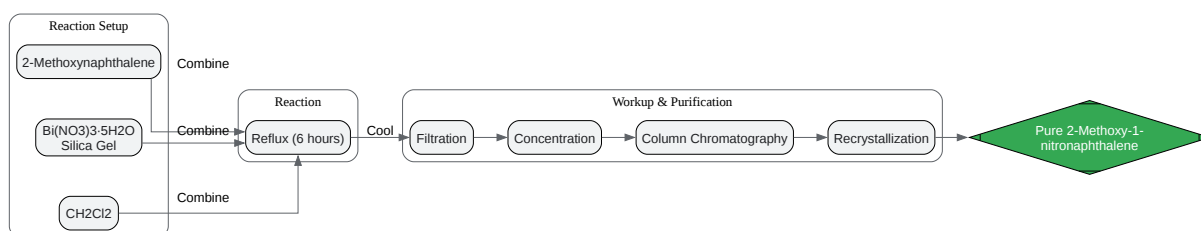
This method utilizes a milder nitrating agent, offering high selectivity and good yields under reflux conditions.

Causality: Bismuth nitrate pentahydrate serves as an effective and less harsh source of the nitronium ion (NO_2^+) compared to traditional mixed acid ($\text{HNO}_3/\text{H}_2\text{SO}_4$) methods. Its use in a non-polar solvent like dichloromethane (CH_2Cl_2) minimizes side reactions. The addition of silica gel can facilitate a smoother reaction and simplify purification.

Step-by-Step Methodology:[\[2\]](#)[\[4\]](#)

- To a 50 mL round-bottom flask, add 2-methoxynaphthalene (500 mg, 3.16 mmol) and silica gel (500 mg).
- Add dichloromethane (20 mL) to create a slurry.
- To this suspension, add bismuth nitrate pentahydrate (1.84 g, 3.79 mmol, 1.2 equivalents).
- Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the silica gel and bismuth salts. Wash the solid residue with additional dichloromethane.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
- The resulting crude residue is purified by column chromatography on silica gel, eluting with an ethyl acetate/hexane mixture (e.g., 1:9 v/v).

- Recrystallization from an ethyl acetate/hexane solvent system yields the final product as orange block crystals (Typical Yield: ~74%).^[2]



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Caption: Synthesis workflow for **2-Methoxy-1-nitronaphthalene**.

Spectroscopic Profile

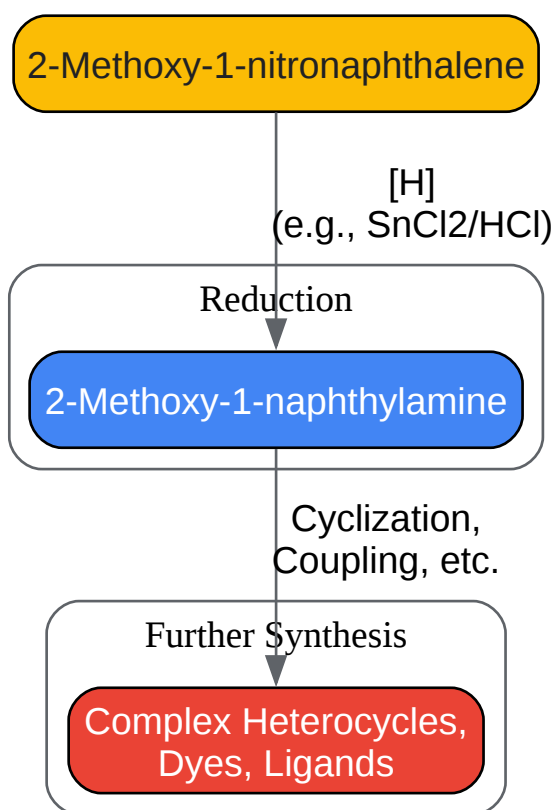
The structural identity of **2-Methoxy-1-nitronaphthalene** can be confirmed through standard spectroscopic techniques. The expected data are summarized below.

Technique	Expected Signature
^1H NMR	~8.0-8.5 ppm: Multiplets corresponding to the aromatic protons deshielded by the adjacent nitro group. ~7.2-7.8 ppm: Multiplets from the remaining aromatic protons. ~4.0 ppm: A sharp singlet (3H) from the methoxy ($-\text{OCH}_3$) protons.
^{13}C NMR	~150-160 ppm: Carbon attached to the methoxy group. ~135-145 ppm: Carbon attached to the nitro group. ~110-135 ppm: Remaining aromatic carbons. ~56 ppm: Methoxy carbon.
IR (Infrared)	~1520-1560 cm^{-1} : Strong, asymmetric N-O stretch of the nitro group. ~1340-1380 cm^{-1} : Strong, symmetric N-O stretch of the nitro group. ~1250-1300 cm^{-1} : C-O stretch of the aryl ether. ~3050-3100 cm^{-1} : Aromatic C-H stretching.
Mass Spec. (MS)	m/z 203.06: Molecular ion peak $[\text{M}]^+$ corresponding to the exact mass of $\text{C}_{11}\text{H}_9\text{NO}_3$.

Chemical Reactivity and Synthetic Utility

The dual functionality of **2-Methoxy-1-nitronaphthalene** makes it a versatile building block.

- **Reduction of the Nitro Group:** The nitro group is readily reduced to a primary amine ($-\text{NH}_2$) using standard reducing agents such as SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, or sodium dithionite. This transformation yields 2-methoxy-1-naphthylamine, a valuable precursor for synthesizing dyes, ligands, and biologically active heterocyclic compounds.
- **Nucleophilic Aromatic Substitution ($\text{S}_\text{N}\text{Ar}$):** The potent electron-withdrawing nitro group strongly activates the naphthalene ring towards nucleophilic attack, particularly at the ortho and para positions. This allows for the displacement of suitable leaving groups, although in this specific molecule, further substitution is less common than the transformation of the existing functional groups.



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Caption: Key reaction pathway for synthetic applications.

Safety and Handling

2-Methoxy-1-nitronaphthalene, like many nitroaromatic compounds, requires careful handling to minimize exposure and ensure laboratory safety.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[10][11]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated location. Keep it away from heat, sparks, and open flames. Store separately from incompatible materials such as strong oxidizing and reducing agents.[10][12]

- **Spill Management:** In case of a spill, avoid generating dust.[11] Carefully sweep up the solid material, place it in a suitable container for disposal, and decontaminate the area.
- **Disposal:** Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Methoxy-1-nitronaphthalene is more than a simple chemical compound; it is a versatile platform for synthetic innovation and a case study in physical organic chemistry. Its reliable synthesis, well-characterized structure, and the strategic placement of its functional groups provide chemists with a valuable tool for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for leveraging its full potential in pharmaceutical research and advanced materials science.

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